molecular formula C19H20N2O7 B4298764 3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid

Cat. No.: B4298764
M. Wt: 388.4 g/mol
InChI Key: CSRLMEWYWKDXQG-UHFFFAOYSA-N
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Description

“3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a complex structure with multiple functional groups, including an ethoxy group, a methoxy group, a nitrobenzoyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the aromatic ring: Starting with a benzene derivative, the ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the nitro group: Nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the amino group: Reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or hydrogenation.

    Formation of the propanoic acid moiety: The amino group is then acylated with 3-nitrobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of “3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
  • 3-(4-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
  • 3-(4-ethoxy-3-methoxyphenyl)-3-aminopropanoic acid

Uniqueness

“3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, as well as the nitrobenzoyl and amino groups

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-3-28-16-8-7-12(10-17(16)27-2)15(11-18(22)23)20-19(24)13-5-4-6-14(9-13)21(25)26/h4-10,15H,3,11H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRLMEWYWKDXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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